molecular formula C24H27FN2O4S B2785634 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892771-98-1

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2785634
CAS No.: 892771-98-1
M. Wt: 458.55
InChI Key: BDKGXIBSVMHSKW-UHFFFAOYSA-N
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Description

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the piperidine ring, and subsequent functionalization with fluorine and methoxybenzenesulfonyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The compound may inhibit the activity of these targets, leading to the disruption of essential biological processes and ultimately causing cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone with broad-spectrum antibacterial activity.

    Levofloxacin: A fluoroquinolone used to treat various bacterial infections.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinolones

Biological Activity

The compound 7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological implications based on current research findings.

Chemical Structure and Synthesis

The compound's structure features a quinoline core substituted with a dimethylpiperidine moiety and a methoxybenzenesulfonyl group. The synthesis typically involves several key steps:

  • Formation of the Quinoline Core : This can be achieved via a Friedländer synthesis, where aniline derivatives react with carbonyl compounds.
  • Introduction of the Fluorine Atom : Electrophilic fluorination methods like using N-fluorobenzenesulfonimide are commonly employed.
  • Attachment of the Piperidine Ring : This is done through nucleophilic substitution reactions with suitable piperidine derivatives.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been studied for its potential as an enzyme inhibitor and receptor modulator. The unique structure allows it to fit into active sites of these targets, leading to modulation of their activity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific mechanisms remain under investigation.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections .
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems suggests possible applications in neurodegenerative diseases or cognitive enhancement .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the growth of certain cancer cell lines. For instance, it exhibited sub-micromolar inhibitory activity against intra-macrophage Leishmania mexicana amastigotes in recent studies .

In Vivo Studies

Animal models have been utilized to evaluate the compound's efficacy in vivo. Microdialysis studies indicated that it could cross the blood-brain barrier and influence neurotransmitter levels such as acetylcholine and serotonin in the hippocampus . This suggests potential applications in treating conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSub-micromolar inhibition of cell growth
AntimicrobialEffective against bacterial strains
NeuropharmacologicalModulation of neurotransmitter levels

Properties

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O4S/c1-15-9-16(2)13-27(12-15)22-11-21-19(10-20(22)25)24(28)23(14-26(21)3)32(29,30)18-7-5-17(31-4)6-8-18/h5-8,10-11,14-16H,9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGXIBSVMHSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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